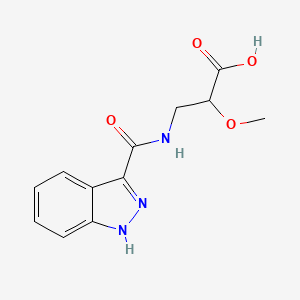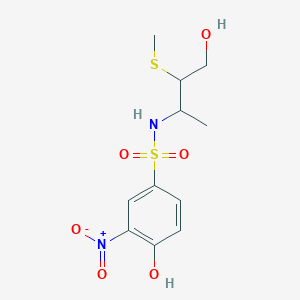![molecular formula C10H17N3OS B6633389 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and is widely used in scientific research to understand its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is not fully understood. However, it is believed to work by binding to specific sites on enzymes and proteins, altering their activity and function. This compound has been shown to be a potent inhibitor of several enzymes and proteins, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol are diverse and depend on the specific enzyme or protein it is targeting. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol in lab experiments are its high potency and specificity. This compound has been shown to be a potent and specific inhibitor of several enzymes and proteins, making it an excellent tool for studying their function and activity. However, the limitations of using this compound in lab experiments are its high cost and limited availability.
Orientations Futures
The future directions for research on 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol are diverse and include the development of new synthetic methods to produce the compound more efficiently, the identification of new enzymes and proteins that can be targeted by this compound, and the development of new applications for this compound in various fields, including medicine and agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is a complex process that involves several steps. The first step involves the reaction of 2-methyl-1,3-propanediol with thionyl chloride to form 2-methylsulfanylpropan-1-ol. The second step involves the reaction of 2-methylsulfanylpropan-1-ol with 2,6-dimethylpyridine-3,5-diamine to form 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol has several scientific research applications, including its use as a biochemical probe to study the mechanism of action of various enzymes and proteins. This compound has been used to study the mechanism of action of several enzymes, including kinases, phosphatases, and proteases. Additionally, it has been used to study the structure and function of various proteins, including receptors and ion channels.
Propriétés
IUPAC Name |
3-[(6-methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-4-5-10(13-12-7)11-8(2)9(6-14)15-3/h4-5,8-9,14H,6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKQGLUVQKTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC(C)C(CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)